molecular formula C17H17BrN6O7 B13758873 Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- CAS No. 26021-21-6

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-

Cat. No.: B13758873
CAS No.: 26021-21-6
M. Wt: 497.3 g/mol
InChI Key: CRBUORCFUHHVQU-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- is an organic compound primarily used as a dye in various industrial applications. This compound is known for its vibrant color properties and is often utilized in the textile and fabric industries .

Preparation Methods

The synthesis of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- involves several steps:

Chemical Reactions Analysis

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- undergoes various chemical reactions:

Scientific Research Applications

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form aromatic amines, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may affect cellular processes through its interaction with enzymes and other proteins .

Comparison with Similar Compounds

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- can be compared with other similar azo compounds:

Properties

CAS No.

26021-21-6

Molecular Formula

C17H17BrN6O7

Molecular Weight

497.3 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C17H17BrN6O7/c1-9(26)20-12-7-14(19-3-4-25)16(31-2)8-13(12)21-22-17-11(18)5-10(23(27)28)6-15(17)24(29)30/h5-8,19,25H,3-4H2,1-2H3,(H,20,26)

InChI Key

CRBUORCFUHHVQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NCCO

Origin of Product

United States

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